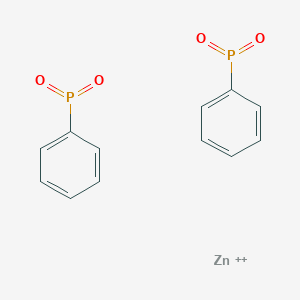
Phosphinic acid, phenyl-, zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, phenyl-, zinc salt is a useful research compound. Its molecular formula is C12H10O4P2Zn+2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Applications
Phosphinic Peptides as Tool Compounds Phosphinic peptides, which contain a phosphinic acid group, are used as tool compounds in biology and pharmacology, particularly in the study of zinc-metalloproteases . These peptides mimic the structure of natural substrates during proteolysis, acting as transition state analogue inhibitors .
Rational Drug Design Phosphinic peptides serve as ligands in X-ray crystal structures of target enzymes, allowing the identification of crucial interactions that govern optimal molecular recognition .
Delineation of Biological Pathways They are used to delineate biological pathways where zinc-metalloproteases are key regulators . Their unique target specificity makes them valuable in biological and pharmacological studies .
Antimalarial Therapy Phosphinic dipeptides have shown efficacy in inhibiting enzymes from Plasmodium falciparum parasites, which are essential for parasite growth and development within erythrocytes . These enzymes are considered pharmaceutical targets for antimalarial therapy .
Mechanism of Action The phosphinic group binds to zinc ions in the active site of metalloproteases . This binding pose suggests that one zinc ion mainly participates in the polarization of the scissile peptide bond, while the other activates a water molecule to promote nucleophilic attack .
Other Potential Applications
Anti-Neoplastic Potential A newly developed phosphinic acid derivative (2-carboxyethylphenylphosphinic acid) has shown potential anti-neoplastic effects . It exhibited good biocompatibility and cytotoxic effects on osteosarcoma cells, suggesting its potential use in osteosarcoma therapy .
Formation of Zinc Oxo Clusters Phosphinate ligands can be used in the synthesis of ligated zinc oxo clusters . These clusters react with water to form well-defined zinc hydroxide complexes .
Eigenschaften
CAS-Nummer |
25070-22-8 |
|---|---|
Molekularformel |
C12H10O4P2Zn+2 |
Molekulargewicht |
345.5 g/mol |
InChI |
InChI=1S/2C6H5O2P.Zn/c2*7-9(8)6-4-2-1-3-5-6;/h2*1-5H;/q;;+2 |
InChI-Schlüssel |
WIVTUAHDJCZNKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)=O.C1=CC=C(C=C1)P(=O)=O.[Zn+2] |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)=O.C1=CC=C(C=C1)P(=O)=O.[Zn+2] |
Key on ui other cas no. |
25070-22-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















